3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one
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Overview
Description
3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one is a synthetic compound known for its potential pharmacological applications. It belongs to the class of azetidin-2-ones, which are characterized by a four-membered lactam ring. This compound has been identified as a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in the regulation of glucocorticoid hormones .
Preparation Methods
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s ability to inhibit 11β-HSD1 makes it a candidate for studying the regulation of glucocorticoid hormones.
Mechanism of Action
The primary mechanism of action of 3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one involves the inhibition of 11β-HSD1. This enzyme catalyzes the conversion of inactive cortisone to active cortisol, a glucocorticoid hormone. By inhibiting 11β-HSD1, the compound reduces intracellular cortisol levels, which can help manage conditions associated with elevated glucocorticoid activity .
Comparison with Similar Compounds
3,3-Dimethyl-4-(1-phenylmethanesulfonylpiperidin-4-yl)azetidin-2-one can be compared with other azetidin-2-one derivatives, such as:
3,3-Dimethyl-4-(pyridin-4-yl)azetidin-2-one: This compound has a pyridinyl group instead of the phenylmethanesulfonylpiperidinyl group, leading to different pharmacological properties.
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: This derivative is known for its antimitotic activity and has been studied for its potential in cancer treatment. The unique combination of the phenylmethanesulfonylpiperidinyl group and the azetidin-2-one core in this compound contributes to its specificity and potency as an 11β-HSD1 inhibitor.
Properties
IUPAC Name |
4-(1-benzylsulfonylpiperidin-4-yl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-17(2)15(18-16(17)20)14-8-10-19(11-9-14)23(21,22)12-13-6-4-3-5-7-13/h3-7,14-15H,8-12H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDMVRRFLPYXJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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